Product packaging for UK-370106(Cat. No.:CAS No. 230961-21-4)

UK-370106

Cat. No.: B031479
CAS No.: 230961-21-4
M. Wt: 572.7 g/mol
InChI Key: NSMABJUGSNPHMN-BHYWQNONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UK 370106 is a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS), exhibiting significant selectivity over endothelial NOS (eNOS). This specificity makes it an invaluable pharmacological tool for dissecting the distinct roles of nitric oxide (NO) produced by different NOS isoforms. Researchers utilize UK 370106 to investigate the pathophysiological role of nNOS-derived NO in a range of neurological conditions, including stroke, neurodegenerative diseases, and neuropathic pain. Beyond the central nervous system, its application extends to studying vascular tone and the complex interplay between nNOS and other signaling pathways in various cell types.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H44N2O5 B031479 UK-370106 CAS No. 230961-21-4

Properties

IUPAC Name

(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMABJUGSNPHMN-BHYWQNONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Preclinical Characterization of Uk 370106

Historical Context of UK 370106 Discovery and Development

UK 370106 was synthesized and characterized by researchers at Pfizer Global Research and Development in Sandwich, Kent, U.K. . Its preclinical profile was first extensively described in a 2003 publication in the Journal of Medicinal Chemistry by Fray et al. . The development of UK 370106 stemmed from an understanding of the pathological role of excessive proteolytic activity in chronic dermal ulcers, where an overexpression of MMP-3 (stromelysin-1) and MMP-13 (collagenase-3) is associated with non-healing wounds . In contrast, active MMP-1, MMP-2, MMP-9, and MMP-14 are essential for normal wound healing processes . This distinction guided the design of selective MMP inhibitors like UK 370106, aiming to target pathological MMP activity while preserving the beneficial functions of other MMPs . UK 370106 was identified as a promising clinical candidate for the topical treatment of chronic dermal ulcers, though it remains in the preclinical stage with no ongoing clinical trials .

Enzymatic Inhibition Profile of UK 370106

UK 370106 exhibits a distinct and highly selective enzymatic inhibition profile against a panel of matrix metalloproteinases.

UK 370106 is characterized as a potent inhibitor of Matrix Metalloproteinase-3 (MMP-3), demonstrating an IC50 value of 23 nM . This low nanomolar IC50 underscores its high potency against MMP-3, a key enzyme implicated in the degradation of extracellular matrix components in various pathological conditions, including chronic wounds . The compound's high selectivity for MMP-3 is a critical aspect of its therapeutic potential, aiming to mitigate detrimental proteolytic activity without broadly inhibiting other MMPs crucial for physiological processes .

In addition to its potent inhibition of MMP-3, UK 370106 also demonstrates high potency against Matrix Metalloproteinase-12 (MMP-12), with an IC50 value of 42 nM . This dual potency against MMP-3 and MMP-12 highlights its targeted action against specific metalloproteinases that are often overexpressed in disease states. The selectivity profile ensures that its inhibitory effects are concentrated on these particular enzymes .

The selectivity of UK 370106 is further evidenced by its significantly weaker potency against a range of other MMPs. The compound exhibits more than 1200-fold weaker potency against MMP-1, MMP-2, MMP-9, and MMP-14 compared to its activity against MMP-3 . For MMP-13, which can also contribute to the pathology of chronic wounds, UK 370106 is approximately 100-fold less potent than against MMP-3, with an IC50 of 2.3 µM .

Detailed IC50 values for UK 370106 against various MMPs are presented in Table 1, illustrating its differential inhibitory capabilities . Furthermore, UK 370106 has been found to be inactive (IC50 > 100 µM) against zinc metalloproteases such as Prolylcarboxypeptidase (PCP) and TNF-α Converting Enzyme (TACE) .

Table 1: Enzymatic Inhibition Profile of UK 370106 against Matrix Metalloproteinases

Matrix Metalloproteinase (MMP)IC50 (nM)IC50 (µM)Selectivity vs. MMP-3
MMP-3 (Stromelysin-1)230.0231x
MMP-12420.0421.8x (less potent)
MMP-817501.7576x (less potent)
MMP-13 (Collagenase-3)23002.3100x (less potent)
MMP-758005.8252x (less potent)
MMP-93040030.41321x (less potent)
MMP-23420034.21487x (less potent)
MMP-146690066.92909x (less potent)
MMP-1>27600>27.6>1200x (less potent)

Note: IC50 values are approximate and derived from various sources, primarily . For MMP-1, the value is indicated as >1200-fold weaker potency than MMP-3, implying an IC50 significantly higher than 23 nM.

Beyond its direct enzymatic inhibition, UK 370106 has been shown to potently inhibit the cleavage of extracellular matrix substrates. Specifically, it potently inhibits the cleavage of [3H]-fibronectin by MMP-3, with an IC50 of 320 nM . This demonstrates its functional impact on MMP-mediated degradation of critical matrix components. Importantly, UK 370106 does not inhibit the cleavage of [3H]-gelatin by either MMP-2 or MMP-9, even at concentrations up to 100 µM . This further supports its selectivity, as MMP-2 and MMP-9 are involved in normal wound healing processes that require gelatin cleavage . Furthermore, at MMP-3 selective concentrations, UK 370106 has little to no effect on keratinocyte migration over a collagen matrix in vitro, a process essential for re-epithelialization during wound healing .

Comparative Inhibition Profile against Other Matrix Metalloproteinases (e.g., MMP-1, MMP-2, MMP-7, MMP-8, MMP-9, MMP-13, MMP-14)

Mechanism of Action Studies of UK 370106

The mechanism of action of UK 370106 centers on its potent and selective inhibition of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12) . As a small molecule inhibitor, UK 370106 directly interferes with the catalytic activity of these specific MMPs. This inhibition prevents the excessive degradation of extracellular matrix proteins, such as fibronectin, which is a hallmark of pathological conditions like chronic dermal ulcers .

The compound's high selectivity is crucial to its proposed therapeutic utility. By predominantly inhibiting MMP-3 and MMP-12, UK 370106 aims to mitigate the destructive proteolytic activity associated with disease progression, while sparing the activity of other MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-14) that are vital for normal physiological processes like cell migration and tissue remodeling during wound healing . Studies on a glyoxal (B1671930) derivative of UK 370106 (UK-370106-CO13CHO) suggest that the inhibitor reversibly binds to the active site of the stromelysin-1 catalytic domain (SCD), indicating a direct interaction with the enzyme's active site to exert its inhibitory effect . This targeted inhibition of specific MMPs is fundamental to its mechanism, allowing for a more precise therapeutic intervention compared to broad-spectrum MMP inhibitors.

Molecular Interactions at the Enzyme Active Site

Investigations into the molecular interactions of UK 370106, particularly its glyoxal derivative (this compound-CO13CHO), at the enzyme active site have been conducted using Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy. These studies focused on its interaction with the stromelysin-1 catalytic domain (SCD). The NMR data revealed that the glyoxal aldehyde carbon of this compound-CO13CHO is fully hydrated both in aqueous solutions (observed at 90.4 ppm) and when bound to SCD (observed at approximately 92.0 ppm). This indicates that the hemiacetal hydroxyl groups of the glyoxal inhibitor are not ionized when bound to SCD. Furthermore, the glyoxal inhibitor group is not directly coordinated to the catalytic zinc atom of SCD. The observed increase in chemical shift of the glyoxal hemiacetal carbon upon binding is attributed to the difference in the environment between the free and bound states.

Reversible Binding Characteristics

Studies confirm that the glyoxal inhibitor form, this compound-CO13CHO, binds reversibly to the active site of the stromelysin-1 catalytic domain (SCD). The formation and breakdown of the signal corresponding to the bound inhibitor, as observed by Carbon-13 NMR, are dependent on specific pKa values of 5.8 and 7.8, respectively. The free enzyme itself has pKa values of 5.9 and 6.2 associated with inhibitor binding. An observed increase in linewidth (20 ± 7 Hz) in NMR experiments when the this compound-CO13CHO inhibitor binds to SCD further confirms its tight binding to the enzyme.

In Vitro Pharmacological Investigations of UK 370106

In vitro pharmacological investigations of UK 370106 have assessed its effects on cellular processes and its potential cytotoxicity in relevant cell lines.

Assessment of Cellular Effects (e.g., Keratinocyte Migration)

UK 370106 has been evaluated for its effects on cellular migration, particularly keratinocytes, which are crucial for re-epithelialization in wound healing. Research indicates that UK 370106 has "little effect on keratinocyte migration in vitro" at concentrations selective for MMP-3. This suggests that while it potently inhibits MMP-3-mediated matrix degradation, it does not significantly interfere with the cellular migration processes essential for normal tissue repair.

Evaluation of Cytotoxicity in Relevant Cell Lines

The cytotoxicity profile of UK 370106 has been assessed in various relevant cell lines, including fibroblasts, keratinocytes, and endothelial cells. These in vitro evaluations are critical to determine a compound's potential to cause cell death or inhibit cell growth. At concentrations ranging from 50 to 100 μM, UK 370106 was found to be non-cytotoxic and did not affect the proliferation of these cell types. This favorable cytotoxicity profile suggests a good safety margin at pharmacologically relevant concentrations.

Preclinical Pharmacokinetic and Pharmacodynamic Studies of UK 370106

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how a drug moves through the body (PK) and how it affects the body (PD) at its target site.

Following intravenous (IV) administration in rats, UK 370106 was cleared rapidly from plasma, exhibiting a half-life (t1/2) of 23 minutes. In contrast, when administered topically to dermal wounds in rabbits, the compound demonstrated a much slower clearance from dermal tissue, with a half-life of approximately 3 days. This differential clearance profile suggests that while the compound may be rapidly eliminated from systemic circulation, it can be retained in target tissues for a prolonged period following local administration.

In a model of chronic dermal ulcers, topical administration of UK 370106 for 6 days substantially inhibited MMP-3 ex vivo. These pharmacokinetic and pharmacodynamic properties indicate that UK 370106 is sufficiently potent to inhibit MMP-3-mediated matrix degradation, a process implicated in non-healing wounds, while potentially leaving normal cellular migration, which is often mediated by other MMPs like MMP-1, -2, and -9, unaffected.

Tissue Distribution and Clearance Kinetics

Pharmacokinetic studies of UK 370106 revealed distinct clearance profiles depending on the route of administration and tissue type. Following intravenous (iv) administration in rats at a dose of 2 mg/kg, UK 370106 was observed to clear rapidly from plasma, exhibiting a plasma half-life (t1/2) of 23 minutes .

In contrast, when administered topically to dermal wounds in rabbits, UK 370106 demonstrated a significantly slower clearance from the dermal tissue, with a half-life of approximately 3 days . This differential clearance profile, characterized by rapid systemic elimination and prolonged local retention, suggests that UK 370106 is well-suited for topical applications where sustained drug presence at the site of action is desired while minimizing systemic exposure .

Table 2: Clearance Kinetics of UK 370106

Administration RouteSpeciesTissue/FluidHalf-life (t1/2)Reference
Intravenous (2 mg/kg)RatPlasma23 minutes
TopicalRabbitDermal Tissue~3 days

Ex Vivo Assessment of Target Engagement and Enzyme Inhibition in Tissue Models

The ability of UK 370106 to engage its target and inhibit enzyme activity was further evaluated in ex vivo tissue models. A key finding from these studies demonstrated that topical administration of UK 370106 for 6 days in a model of chronic dermal ulcers led to a substantial inhibition of MMP-3 activity ex vivo . This direct evidence of target engagement and enzyme inhibition within the diseased tissue supports the compound's mechanism of action in a physiologically relevant context. The sustained inhibition of MMP-3 in dermal tissue, as indicated by the slow clearance from this site, aligns with its potential therapeutic utility for conditions characterized by localized MMP-3 overexpression .

Therapeutic Potential and Disease Models Investigated for Uk 370106

Chronic Dermal Ulcers and Wound Healing

Chronic dermal ulcers represent a significant clinical challenge due to their persistent nature and impaired healing processes. The pathology of these non-healing wounds is closely linked to an imbalance in proteolytic activity, specifically the excessive action of certain matrix metalloproteinases.

Pathological Basis of MMP-3 and MMP-13 Overexpression in Non-Healing Wounds

The microenvironment of chronic dermal ulcers is characterized by an elevated and uncontrolled proteolytic activity that leads to the degradation of the extracellular matrix (ECM) and essential growth factors and their receptors, all of which are crucial for effective cell migration and tissue repair. Among the various matrix metalloproteinases (MMPs), the overexpression of MMP-3 (stromelysin-1) and MMP-13 (collagenase-3) is strongly associated with the failure of chronic wounds to heal.

Efficacy Studies in Preclinical Models of Chronic Dermal Ulcers

UK 370106 has been extensively studied for its inhibitory profile against various MMPs, demonstrating a high degree of selectivity.

Enzyme Inhibition Profile of UK 370106

Enzyme TargetIC50 (nM)Selectivity vs. MMP-3
MMP-3231x
MMP-1242~1.8x less potent
MMP-81750~76x less potent
MMP-132300~100x less potent
MMP-75800~252x less potent
MMP-930400>1200x less potent
MMP-234200>1200x less potent
MMP-166900>1200x less potent
MMP-1466900>1200x less potent

Note: IC50 values represent the half-maximal inhibitory concentration. Lower values indicate higher potency.

Beyond its direct enzyme inhibition, UK 370106 potently inhibited the cleavage of [3H]-fibronectin by MMP-3, with an IC50 of 320 nM. Importantly, it did not inhibit the cleavage of [3H]-gelatin by MMP-2 or MMP-9, even at concentrations up to 100 µM.

In preclinical models of chronic dermal ulcers in rabbits, topical administration of UK 370106 for six days significantly inhibited MMP-3 ex vivo. These findings indicate that UK 370106 possesses sufficient potency to inhibit MMP-3-mediated matrix degradation, while crucially leaving the cellular migration processes mediated by MMPs-1, -2, and -9 unaffected.

Modulatory Effects on Wound Healing Processes

The selective inhibition profile of UK 370106 is critical for its potential therapeutic application in wound healing. At concentrations selective for MMP-3, UK 370106 demonstrated minimal impact on keratinocyte migration over a collagen matrix in vitro. This is a significant finding, as keratinocyte migration is a fundamental aspect of the re-epithelialization process, which relies on the proper functioning of other MMPs (e.g., MMP-1, -2, -9, -14). It is believed that MMP-3's primary role in wound healing is not directly in re-epithelialization but rather in the restructuring of the newly formed basement membrane, as MMP-3-positive keratinocytes are found on an intact basement membrane, distant from the leading edge of the wound. The ability of UK 370106 to selectively target pathological MMP-3 activity while preserving the necessary functions of other MMPs is a key advantage for promoting effective wound closure.

Systemic Inflammatory Conditions and Cardiovascular Disease

Beyond its role in chronic dermal ulcers, MMP-3 is implicated in various systemic inflammatory conditions, including ankylosing spondylitis and atherosclerosis.

Role of MMP-3 in Ankylosing Spondylitis and Atherosclerosis

Ankylosing Spondylitis (AS): Ankylosing spondylitis is a chronic inflammatory disease primarily affecting the joints, leading to restricted mobility and diminished quality of life. A defining pathological feature of chronic arthritis, including AS, is the degradation of extracellular matrix components. MMP-3 plays a significant role in the pathology of AS, with elevated levels in patients correlating with increased disease activity and accelerated progression towards ankylosis (joint fusion). Chronic inflammation in AS, driven by inflammatory pathways such as tumor necrosis factor-alpha (TNF-α) and NF-κB, leads to MMP-3 overexpression in synovial cells and chondrocytes. This overexpression contributes to ECM degradation, cartilage destruction, bone erosion, and ultimately joint fusion. Consequently, MMP-3 is recognized as a marker of synovial inflammation and cartilage turnover in inflammatory joint diseases, and its serum levels are indicative of disease progression and prognosis in AS.

Atherosclerosis: MMP-3 is present within atherosclerotic plaques and contributes to the degradation of the fibrous cap of the atheroma. Increased MMP-3 levels and specific gene polymorphisms are considered independent cardiovascular risk factors. MMP-3 is instrumental in degrading the ECM within the vascular wall, which can lead to instability in atherosclerotic plaques and an increased risk of acute coronary syndrome (ACS). Pathological changes in the cardiovascular system attributed to MMP-3 include endothelial injury and the accumulation of inflammatory cells. The sustained expression of MMP-3 is closely linked to atherosclerotic plaque rupture. Macrophage-derived foam cells, prevalent in unstable plaques, are a significant source of MMPs, including MMP-3. Furthermore, MMP-3 can promote the migration of vascular smooth muscle cells and contribute to neointima formation.

Preclinical Evidence for MMP-3 Inhibition in Related Inflammatory Models

Preclinical studies have indicated that the inhibition of MMP-3 can substantially reduce inflammation and tissue damage in various animal models of inflammatory conditions. This evidence supports the potential of MMP-3 inhibition as a therapeutic strategy to mitigate cardiovascular risk in patients with ankylosing spondylitis. Recent Mendelian randomization studies have further substantiated a causal role for MMP-3 in the development of AS, providing valuable insights into the disease mechanisms and identifying potential therapeutic targets.

The development of MMP inhibitors faces the challenge of achieving high selectivity, as MMPs are involved in numerous critical functions for tissue homeostasis. Non-selective inhibition could potentially interfere with normal repair processes. This highlights the importance of the selective inhibition profile of compounds like UK 370106, which aims to target specific pathological MMP activities while preserving beneficial ones.

Other Potential Therapeutic Areas

Implications for Lung Diseases and Pulmonary Pathogenesis

Matrix metalloproteinases are integral to the pathogenesis of numerous inflammatory lung diseases, including acute respiratory distress syndrome (ARDS), asthma, and pulmonary fibrosis, where their expression levels are frequently elevated. Specifically, MMP-3, also known as stromelysin-1, contributes to lung pathology by degrading components of the extracellular matrix and disrupting cell-cell barriers through the enzymatic proteolysis of junctional proteins, such as claudins and occludins. Research has indicated elevated plasma MMP-3 activity in patients suffering from ARDS. Preclinical studies have shown that the pharmacological inhibition of MMP-3 can effectively mitigate the severity of lipopolysaccharide (LPS)-induced ARDS in mouse models, leading to a reduction in lung edema, injury, and inflammation.

MMP-12, or metalloelastase, predominantly produced by macrophages, is another critical MMP implicated in pulmonary pathogenesis, particularly in the development of emphysema in animal models. Increased levels of pulmonary MMP-12 are observed following chronic cigarette smoke exposure, correlating with an elevation in pulmonary substance P. Furthermore, elevated MMP-12 activity has been detected in the lung tissue and macrophages of cigarette smoke-exposed mice, as well as in sputum samples from patients with chronic obstructive pulmonary disease (COPD). Genetic variations (single nucleotide polymorphisms, SNPs) in the MMP-12 gene have been associated with a decline in lung function in conditions such as COPD, asthma, and cystic fibrosis. Recent findings suggest that extracellular vesicles (EVs) originating from cigarette smoke-exposed individuals, which carry MMP-12, possess a robust capacity to induce rapid lung damage, highlighting their role in the progression of emphysematous disease. UK 370106's inhibitory action on MMP-12 positions it as a potential candidate for further investigation in these lung pathologies.

The following table summarizes the inhibitory activity of UK 370106 against various MMPs:

Matrix Metalloproteinase (MMP)IC50 (µM)
MMP-30.023
MMP-120.042
MMP-81.75
MMP-132.3
MMP-75.8
MMP-930.4
MMP-234.2
MMP-1466.9
Fibronectin Cleavage (by MMP-3)0.320 (µM)

Exploration in Viral Infection Contexts (e.g., SARS-CoV-2, general MMP inhibition)

MMPs are recognized for their involvement in innate immunity and inflammatory responses during infectious diseases. The coronavirus disease 2019 (COVID-19), caused by the SARS-CoV-2 virus, is characterized by a severe respiratory infection that can escalate to acute respiratory distress syndrome (ARDS), accompanied by heightened proinflammatory cytokines, hemodynamic instability, and multi-system organ failure.

Studies have identified MMP-3 as a crucial mediator in bacterial lipopolysaccharide (LPS)-induced ARDS. Furthermore, research indicates that patients with COVID-19 exhibit elevated concentrations of MMP-2, MMP-3, and MMP-9 in their blood upon hospital admission, with the severity of the disease correlating with these MMP levels. The activity of MMP-3, in particular, is elevated in ARDS patients, including those affected by COVID-19. These observations suggest that targeting MMP-3 could represent a viable therapeutic strategy for COVID-19 patients experiencing ARDS, and monitoring MMP-3 activity in plasma might serve as a valuable biomarker for the early detection of ARDS in this patient population. Beyond SARS-CoV-2, MMP-9 has also been implicated in the pathology of other infectious diseases, with its inhibition demonstrating a reduction in inflammatory responses and lung damage in animal models of influenza virus infection. The host's immune system and target cells are believed to release MMPs in response to SARS-CoV-2 infection, further emphasizing the potential relevance of MMP inhibition in managing viral disease outcomes.

Medicinal Chemistry and Pharmaceutical Development Aspects of Uk 370106

Structure-Activity Relationship (SAR) Studies for UK 370106 Analogues

UK 370106 is a potent and selective inhibitor of MMP-3, with an IC50 value of 23 nM. It demonstrates significantly weaker potency against other MMPs, including MMP-1, -2, -9, and -14 (more than 1200-fold weaker), and MMP-13 (approximately 100-fold less potently inhibited) . This selectivity is crucial as some MMPs, such as MMP-1, -2, -9, and -14, are essential for normal wound healing processes, while MMP-3 and MMP-13 are associated with pathological tissue degradation in chronic wounds .

The following table summarizes the inhibitory activity of UK 370106 against various MMPs:

MMP TargetIC50 (µM)
MMP-30.023
MMP-120.042
MMP-81.75
MMP-132.3
MMP-75.8
MMP-930.4
MMP-234.2
MMP-1466.9
Fibronectin Cleavage (by MMP-3)0.320

Synthetic Methodologies for UK 370106 and its Derivatives

The synthesis of UK 370106 involves an efficient and practical asymmetric synthesis route, utilizing an olefination/catalytic asymmetric hydrogenation sequence . A key step involves the conversion of commercially available 5-bromo-2-iodotoluene (B45939) into a biarylpropanal equivalent . This intermediate is then reacted with a phosphonosuccinate to selectively yield a trans-β-substituted itaconate . Catalytic asymmetric hydrogenation of this itaconate is achieved with good conversion and high enantiomeric excess (86-96%) using various phosphine-modified rhodium and ruthenium cationic complexes . The resulting enantiomerically enriched 2-alkyl succinate (B1194679) is then further elaborated in two steps to yield UK 370106 .

This synthetic approach offers several advantages, including the presence of crystalline intermediates that facilitate control over process impurities and the ability to operate safely on a larger scale . Investigations into the polymorphic forms of UK 370106 have revealed that the compound crystallizes in planar sheets, characterized by a backbone of hydrogen-bonding amide and acid functionalities, with large hydrophobic pockets formed by the biarylpropyl groups . Understanding this crystal-packing arrangement has been instrumental in developing crystallization processes that allow complete control over the solid form of the compound .

Formulation Science Research for UK 370106

Formulation science research for UK 370106 has focused on developing suitable drug delivery systems, particularly for topical application, given its intended use in chronic dermal ulcers .

Lyophilized wafers have been developed as a topical drug delivery system for UK 370106, specifically for the treatment of chronic wounds . These wafers are designed to deliver accurate doses of the insoluble MMP-3 inhibitor directly to a suppurating wound bed . The formulation typically involves incorporating UK 370106 into a matrix, such as xanthan wafers, along with a non-ionic surfactant . Lyophilization, or freeze-drying, is a method used to prepare these wafers, often from mixed solutions, suspensions, or gels of natural polymers with therapeutic agents . This process creates a porous structure that can absorb wound exudate and provide a moist environment conducive to healing .

Stability studies are critical in pharmaceutical development to ensure that a product maintains its quality, safety, and efficacy throughout its shelf life . For UK 370106-loaded wafers, stability has been investigated using techniques such as light scattering, thermal analysis, and microscopy . An accelerated stability study, conducted over 12 weeks at 40°C, showed that the particle size distributions in UK 370106-loaded wafers remained constant . In contrast, a non-lyophilized suspension of the compound exhibited an increase in mean particle size by 15 µm over the same period, highlighting the stability advantages of the wafer formulation .

Thermal analysis of UK 370106-loaded wafers revealed an unexpected interaction between the drug and the non-ionic surfactant used in the formulation . Further investigation using simple mixtures of the components indicated the potential formation of an in situ solvate of UK 370106 and the surfactant . This interaction could have implications for the stability of UK 370106 during the formulation process . Despite concerns regarding high water content (14%) in the wafer and its potential effect on product stability, these novel delivery systems were concluded to be a viable alternative to gel suspensions .

Development of Topical Delivery Systems (e.g., Lyophilized Wafers)

Lead Optimization Strategies in MMP Inhibitor Development

Lead optimization is a crucial phase in drug discovery, aiming to transform initial "hit" compounds into potent and selective drug candidates with favorable properties . For MMP inhibitors like UK 370106, this process involves iterative cycles of synthesis, testing, and analysis of structure-activity relationships (SAR) . The high homology within the MMP family presents a significant challenge in developing selective inhibitors . Early broad-spectrum MMP inhibitors, which chelated the active site zinc ion, often led to severe side effects in clinical trials due to their lack of specificity across the 24 members of the MMP family .

Modern lead optimization strategies for MMP inhibitors have shifted towards increasing specificity by targeting non-conserved secondary binding sites or exploiting structural differences among MMPs . This approach aims to design inhibitors that selectively target detrimental MMPs implicated in disease progression while sparing beneficial MMPs involved in normal physiological processes . Advanced computational and in vitro screening techniques are employed to identify promising inhibitors . For instance, in the development of MMP-12 inhibitors, genetic algorithms and evolutionary model-based design for optimization (EDO) have been explored to efficiently navigate the chemical space and identify optimal compounds with a limited number of experiments . These computational methods aim to accelerate the lead optimization process, which traditionally involves extensive experimentation and resource investment .

Translational Research and Future Directions for Uk 370106

Current Status in Clinical Development and Rationale for Advancement

UK 370106 is recognized as a potent and highly selective inhibitor of MMP-3, with an IC50 value of 0.023 µM, and also inhibits MMP-12 with an IC50 of 0.042 µM. Its inhibitory potency against other MMPs, such as MMP-8, -13, -7, -9, -2, and -14, is significantly weaker, ranging from 1.75 µM to 66.9 µM . This high selectivity profile is a key aspect of its therapeutic rationale. The compound was initially identified as a clinical candidate for the topical treatment of chronic dermal ulcers, including venous ulcers .

Despite its promising preclinical profile, UK 370106 remains in the preclinical stage, with no ongoing clinical trials . Preclinical studies have demonstrated that following intravenous (rat) or topical (rabbit) administration to dermal wounds, UK 370106 was rapidly cleared from plasma (t1/2 = 23 min) but exhibited slow clearance from dermal tissue (t1/2 ~ 3 days) . In an ex vivo model of chronic dermal ulcers, topical administration of UK 370106 for six days substantially inhibited MMP-3 . These findings suggest that UK 370106 possesses sufficient potency to inhibit MMP-3-mediated matrix degradation without significantly affecting the activity of MMPs 1, 2, and 9, which are crucial for cellular migration and normal wound healing processes . This selective inhibition is critical, as non-selective MMP inhibition can interfere with essential tissue repair mechanisms .

The rationale for advancing UK 370106 stems from the understanding that MMP-3 plays a fundamental role in extracellular matrix remodeling, and its dysregulation is implicated in various pathological conditions . The compound's ability to selectively target MMP-3 without broadly inhibiting other MMPs, which could lead to adverse effects, positions it as a promising candidate for further development .

Here's a summary of UK 370106's inhibitory profile:

Target MMPIC50 (µM)Selectivity
MMP-30.023Highly Selective
MMP-120.042Highly Selective
MMP-81.75Weaker
MMP-132.3Weaker
MMP-75.8Weaker
MMP-930.4Weaker
MMP-234.2Weaker
MMP-1466.9Weaker

Identification and Validation of Biomarkers for Therapeutic Response

The identification and validation of biomarkers are crucial for the successful translation of drug candidates like UK 370106 from preclinical stages to clinical application. Biomarkers serve as indicators that can measure and monitor disease progression or treatment efficacy . In the context of MMP inhibitors, biomarkers can provide insights into the pharmacodynamic response, the duration of drug effect, dose-response relationships, and confirmation of the drug's mechanism of action . They are also vital for patient stratification, helping to identify patient populations most likely to respond to a specific treatment .

For MMP-3 inhibitors, potential biomarkers could include direct measures of MMP-3 activity or its cleaved substrates, or downstream indicators of the biological pathways influenced by MMP-3. For instance, MMP-3 has been proposed as a biomarker for evaluating cardiovascular event risk in patients with ankylosing spondylitis (AS), where elevated blood levels of MMP-3 are associated with a higher likelihood of subclinical atherosclerosis . In kidney injury, MMP-3 is considered an emerging therapeutic agent and a biomarker, with in vitro studies showing its upregulation by physiopathological stimuli in acute kidney injury .

The development of surrogate markers and imaging technologies is considered a future prospect to monitor in vivo efficacy and guide patient selection for MMP inhibitor therapies . While specific biomarkers for UK 370106's therapeutic response are not explicitly detailed in the provided information, the general principles of biomarker development for MMP inhibitors would apply. This involves assessing changes in host response or mycobacterial load, for example, to predict treatment outcomes .

Research into Combination Therapy Approaches

The complex roles of MMPs in various diseases, including cancer, have led to explorations of combination therapy approaches to enhance therapeutic outcomes and overcome the limitations of monotherapy. For instance, single treatment of colon cancer with multiple MMP-3 inhibitors was found to be ineffective in mice; however, the therapeutic effect was significantly improved when combined with an oncolytic virus . This suggests that MMP-3 is a promising target for combination therapy in cancer, potentially by reducing metastatic spread and increasing tumor susceptibility to immune-mediated killing .

In a murine orthotopic model of human pancreatic cancer, combination therapy involving MMP inhibition and cytotoxic therapy (e.g., gemcitabine) proved superior to either therapy alone . This approach leverages diverse mechanisms to limit tumor growth, with the combination leading to lower MMP levels and improved outcomes . Preclinical models have demonstrated the feasibility of such combinatorial strategies, and clinical trial protocols incorporating MMP inhibitors within multidrug regimens are an area for future exploration once suitable candidates are available . The rationale behind these combinations often lies in the ability of MMPs to degrade the extracellular matrix, facilitating tumor growth, invasion, angiogenesis, and metastasis . By inhibiting MMPs, combination therapies aim to block these processes, thereby enhancing the efficacy of conventional treatments.

Considerations for Drug Repurposing of UK 370106

Drug repurposing involves identifying new therapeutic uses for existing or previously developed compounds. Given UK 370106's selective MMP-3 inhibitory activity, there are several areas where its repurposing could be considered, based on the diverse roles of MMP-3 in disease pathogenesis.

MMP-3 has attracted considerable attention due to its fundamental involvement in extracellular matrix remodeling across various conditions . Its modulation, through specific inhibitors like UK 370106, offers new therapeutic perspectives. For example, MMP-3 inhibition is emerging as a promising therapeutic approach for conditions such as COVID-19-associated acute respiratory distress syndrome (ARDS), indicating its functions extend beyond extracellular proteolysis to include the modulation of immune responses .

Furthermore, MMP-3 is closely associated with the progression of both ankylosing spondylitis (AS) and acute coronary syndrome (ACS). Its inhibition could offer a strategy to simultaneously address chronic inflammation and cardiovascular risk in these patients . MMP-3 is also considered an emerging therapeutic agent and biomarker for kidney injury, as it is upregulated by physiopathological stimuli in acute kidney injury .

In neurological contexts, MMP-3 inhibition has shown potential to reduce infarct volume after ischemic stroke by decreasing the expression of genes related to leukocyte adhesion and extravasation through the blood-brain barrier (BBB) . Additionally, MMP-3 has demonstrated anti-inflammatory effects and may represent a useful therapy for the treatment of mild irreversible pulpitis, suggesting a role in tissue repair and regeneration beyond its traditional destructive enzyme function . These diverse implications highlight the potential for repurposing UK 370106 for conditions where MMP-3 dysregulation plays a significant pathological role.

Emerging Research Avenues for Matrix Metalloproteinase-3 Modulation (e.g., Genetic and Epigenetic Regulation)

Beyond direct pharmacological inhibition, emerging research avenues for MMP-3 modulation include genetic and epigenetic regulation. The expression of the MMP3 gene is primarily regulated at the transcriptional level, with its promoter responding to various stimuli such as growth factors, cytokines, tumor promoters, and oncogene products . A notable polymorphism in the MMP3 gene promoter, the -1171 5A/6A variant, influences gene transcription, with the 5A allele being associated with higher MMP-3 production compared to the 6A allele . This genetic insight suggests that targeting specific genetic variants could be a future modulation strategy.

Epigenetic mechanisms, which involve heritable changes in gene expression without altering the underlying DNA sequence, are increasingly recognized as significant regulators of MMP activity. These mechanisms include DNA methylation, histone modifications (e.g., acetylation, methylation), and microRNA (miRNA) signaling . For instance, epigenetic regulation of MMP-1 and MMP-3 has been shown to modulate the immune response in Mycobacterium tuberculosis infection . In rheumatoid arthritis, dysregulation of epigenetic changes contributes to the upregulation of MMP expression in synovial fibroblasts .

Studies have also indicated that SARS-CoV-2 infection can lead to genome-wide DNA methylation changes, affecting transcription factors like STAT3, which binds to the promoters of MMP-1, MMP-3, and MMP-13 and regulates their expression . This highlights the potential for epigenetic modulators to reduce MMP-3 expression, offering a potentially more selective and long-lasting therapeutic approach than traditional chemical inhibitors . Intriguingly, MMP-3 itself has been shown to enter cellular nuclei and directly control the transcription of target genes, such as CTGF/CCN2 . Furthermore, MMP-3 can modulate B cell activity by downregulating cell surface antigens associated with B cell activation and reducing the expression of genes involved in B cell activation, proliferation, and differentiation pathways . These emerging avenues underscore a shift towards more nuanced and targeted strategies for MMP-3 modulation.

Remaining Challenges and Future Research Perspectives in Selective MMP Inhibition

Despite significant research efforts, the field of selective MMP inhibition faces several remaining challenges that have hindered the successful clinical translation of many MMP inhibitors. A primary hurdle is achieving true selectivity. MMPs constitute a family of enzymes with conserved catalytic sites, and early broad-spectrum inhibitors often lacked the specificity to discriminate between individual MMPs . This non-selectivity led to severe and unexpected side effects, particularly musculoskeletal issues, in clinical trials, limiting dosing and patient compliance . These adverse effects arose because MMPs perform critical physiological functions in tissue homeostasis, and their non-selective inhibition can interfere with normal repair processes, potentially leading to abnormal scarring or fibrosis .

Another significant challenge has been the lack of efficacy observed in clinical trials, especially for broad-spectrum MMP inhibitors in advanced cancer patients . This failure has been attributed to factors such as poor oral bioavailability, the complex and sometimes opposing roles of different MMPs in disease progression (where some MMPs may have anti-tumor effects), and the timing of intervention (MMPs may be more critical in early disease progression rather than advanced stages) .

Future research perspectives in selective MMP inhibition are focused on overcoming these challenges through several innovative strategies:

Enhanced Selectivity: Advances in structural biology are enabling the design of more selective, second-generation MMP inhibitors that target specific MMPs, aiming to reduce off-target effects and improve efficacy . The preferred approach for achieving greater specificity is to avoid strong metal chelators that interact with the conserved zinc ion in the catalytic site, instead exploiting deeper S1' cavities present in some MMPs .

Novel Delivery Systems: Approaches such as prodrug design, nanomaterial-based delivery, and tumor imaging are being explored to enhance specificity and minimize toxicity . Innovative drug delivery systems, like nanoparticles or depot formulations, could allow for controlled release and maintain steady plasma concentrations, thereby enhancing both efficacy and safety .

Biomarker Development: Identifying robust biomarkers for MMP activity and patient selection is crucial to tailor therapy and monitor treatment response effectively . This will help in selecting patients who are most likely to benefit and in monitoring the in vivo efficacy of the inhibitors .

Targeting Exosites and Antibodies: Inhibitors that exploit interactions outside the enzyme active site (exosites) or the development of highly selective inhibitory antibodies are promising alternatives to small-molecule inhibitors . For example, antibody fragments (scFv) have been developed for MMP-1, -2, and -3 through phage-display library screening and combinatorial mutagenesis .

Combination Therapies: As discussed, combining selective MMP inhibitors with other therapeutic agents, such as oncolytic viruses or cytotoxic drugs, shows promise in preclinical models by leveraging synergistic effects and addressing the multifactorial nature of diseases .

Understanding MMP Biology: A deeper understanding of the physiological and pathological roles of individual MMPs is essential to guide the development of truly effective and safe inhibitors . This includes understanding their complex functions within the tumor microenvironment and other disease contexts.

The journey for selective MMP inhibitors, including compounds like UK 370106, continues with a renewed focus on precision, targeted delivery, and a comprehensive understanding of MMP biology to finally realize their therapeutic potential.

Ethical and Societal Considerations in Drug Development

Ethical Principles in Pharmaceutical Research and Development

Core ethical principles, such as respect for autonomy, beneficence, non-maleficence, and justice, form the foundation for ethical behavior in medicines research . These principles guide researchers and pharmaceutical companies in their pursuit of new treatments, ensuring that the dignity, rights, needs, and interests of research participants are protected .

Informed consent is a cornerstone of ethical clinical research and a fundamental principle in pharmaceutical research and development . It ensures that potential participants fully understand the purpose, procedures, potential risks, and benefits of a study before voluntarily agreeing to participate . This process is crucial for respecting individuals' autonomy and empowering them to make independent decisions about their health and involvement in research . Researchers must ensure that the consent process is rigorous, transparent, and free from coercion or misleading information . Special safeguards are necessary when involving vulnerable populations, such as children or individuals with mental illnesses, to ensure their adequate protection and voluntary participation .

Accurate and transparent data collection is paramount for maintaining ethical standards in pharmaceutical research and development . Data integrity ensures that research findings are reliable, trustworthy, and can inform medical decisions, fostering trust within the scientific community and among the general public . Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) set strict standards for data accuracy and consistency throughout development, manufacturing, and distribution . Strategies to ensure data integrity include comprehensive documentation practices, continual data auditing, robust data security protocols, and strict version control . Transparency in trial design, data collection, and reporting, even of unfavorable results, is crucial for ensuring that the medical community and patients have access to accurate information for well-informed decisions . Confidentiality involves protecting participants' personal information, with stringent measures implemented to safeguard this data and maintain privacy .

A favorable balance of risk and benefit is a fundamental requirement for all policies in trial ethics . This assessment is crucial throughout the entire lifecycle of a drug, beginning in the discovery phase and continuing through preclinical development, clinical trials, and post-market surveillance . During preclinical development, evidence from animal models is compared with safety data from toxicological studies to determine if a candidate drug, such as UK 370106, should proceed to human trials . Ethics committees, investigators, and sponsors are morally charged with assessing the clinical promise of a candidate intervention based on preclinical evidence . The benefit-risk assessment involves identifying potential benefits (e.g., therapeutic efficacy, improved quality of life) and risks, evaluating data from preclinical experiments and clinical trial results . Regulators consider factors such as the nature and severity of the condition, available alternative therapies, and the target patient population . This assessment is not static and evolves as more data becomes available, with consistency and transparency being key .

Data Confidentiality, Integrity, and Transparency in Research

Public Health Impact and Accessibility of Novel Therapies

New drug therapies have the potential to significantly improve patient outcomes, enhance quality of life, and reduce the burden on healthcare systems . However, ensuring equitable access to these therapies is crucial for addressing healthcare disparities and closing treatment gaps globally . The rising cost of drug development, which can take over a decade and cost billions of dollars, poses a significant challenge, potentially limiting market entry for smaller companies and hindering the development of life-saving therapies . Policies and programs are being explored to improve access to newly approved drugs, particularly in areas with high disease burden, including low- and middle-income countries . Collaboration between academia, industry, and government agencies is fostered to share resources, expertise, and funding, aiming for more efficient and cost-effective drug development and improved accessibility .

Health Economics and Societal Value of New Treatments

New medicines not only provide direct health benefits, such as reduced mortality or increased quality of life, but also contribute to productivity gains in the economy and society . Economists believe that new goods, including innovative pharmaceuticals, are central to economic progress, providing more "product services" in relation to their cost . The pharmaceutical industry is one of the most research and development (R&D) intensive industries . Studies have estimated the health and economic impacts of new drugs, suggesting benefits such as increased longevity, reduced limitations on activities, and decreased medical expenditure . For instance, a new drug approval can lead to millions of additional life-years, with the social rate of return on investment in pharmaceutical R&D estimated to be substantial .

Intellectual Property and Regulatory Science in Drug Innovation

Intellectual Property Rights (IPR), including patents, trademarks, copyrights, and trade secrets, are crucial for protecting innovations in the pharmaceutical sector and incentivizing investment in the discovery of new treatments . Patents grant exclusive rights to manufacture, sell, and use a drug for a set period, typically up to 20 years, preventing unfair competition and allowing companies to recoup significant R&D investments . Regulatory data protection also prevents competitors from using an innovator's clinical trial data for a certain period, safeguarding the investment made to generate data proving a medicine's quality, efficacy, and safety .

The intellectual property framework fosters an innovation-friendly environment, enabling collaborations between biopharmaceutical innovators, governments, universities, and research partners . This system supports the long, complex, and risky process of drug discovery and development, from basic research to market . However, a balance must be struck between rewarding innovation and ensuring that essential medicines remain accessible and affordable . Regulatory science plays a critical role in this balance, with regulatory bodies continuously evolving their guidelines to adapt to emerging technologies and scientific advancements, ensuring drugs are safe, effective, and of high quality .

Q & A

Q. What distinguishes UK 370106's inhibitory profile from other matrix metalloproteinase (MMP) inhibitors?

UK 370106 is a highly selective inhibitor of MMP-3 (IC₅₀ = 23 nM) and MMP-12 (IC₅₀ = 42 nM), with >1,200-fold selectivity over MMP-1, MMP-2, MMP-9, and MMP-14, and ~100-fold selectivity over MMP-8 and MMP-13 . This specificity is critical for minimizing off-target effects in studies of extracellular matrix (ECM) remodeling. Researchers should validate selectivity using competitive binding assays and compare inhibition kinetics across MMP subtypes.

Q. What experimental approaches validate the selectivity of UK 370106 for MMP-3/MMP-12?

The Metalloprotease Activity Multiplexed Bead-based Immunoassay (MAMBI) is a robust method to quantify inhibitor binding ratios across MMP subtypes. In this assay, UK 370106 showed distinct binding profiles compared to broad-spectrum inhibitors like Marimastat, with higher fractional binding to MMP-3/MMP-12 (~4%–2% of total probe binding) . Include positive controls (e.g., MMP-3/MMP-12 recombinant enzymes) and negative controls (e.g., MMP-1/MMP-9) to confirm specificity.

Q. What controls are essential when testing UK 370106 in cellular models of ECM remodeling?

  • Positive controls : Use known MMP-3/MMP-12 activators (e.g., IL-1β) to induce enzyme activity.
  • Negative controls : Include cells treated with pan-MMP inhibitors (e.g., Batimastat) to distinguish MMP-3/MMP-12-specific effects.
  • Cytotoxicity assays : Monitor cell viability using ATP-based assays, as prolonged exposure to inhibitors may alter metabolic activity .

Advanced Research Questions

Q. How can researchers address discrepancies in UK 370106's inhibitory potency across different assay systems?

Variations in IC₅₀ values may arise from differences in enzyme sources (recombinant vs. tissue-derived), assay buffers (e.g., zinc concentration), or substrate specificity. To reconcile

  • Standardize enzyme preparation (e.g., use HEK293-expressed MMPs).
  • Perform parallel assays under identical conditions (pH, temperature, ionic strength).
  • Validate findings with orthogonal methods (e.g., fluorescence resonance energy transfer (FRET) probes) .

Q. What strategies optimize UK 370106's efficacy in complex biological matrices (e.g., tumor microenvironments)?

  • Pre-incubation : Allow 30–60 minutes for UK 370106 to penetrate dense ECM before measuring activity.
  • Combination therapy : Pair with TIMP-1 (tissue inhibitor of metalloproteinases) to enhance MMP-3/MMP-12 suppression.
  • Dosage titration : Conduct dose-response curves in 3D cell cultures to account for diffusion barriers .

Q. How can cross-reactivity with non-target proteases be evaluated when using UK 370106 in vivo?

  • Proteome-wide screening : Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-target interactions.
  • Structural modeling : Compare UK 370106's binding pocket interactions with non-target MMPs (e.g., MMP-7) via molecular docking simulations.
  • Knockout models : Validate specificity using MMP-3/MMP-12 double-knockout mice to confirm phenotype rescue .

Q. What in vivo models are most appropriate for studying UK 370106's therapeutic potential?

  • Chronic obstructive pulmonary disease (COPD) : Use elastase-induced lung injury models in mice, where MMP-12 drives alveolar destruction. Monitor emphysema progression via micro-CT and bronchoalveolar lavage (BAL) fluid analysis.
  • Atherosclerosis : Employ ApoE⁻/⁻ mice fed a high-fat diet, assessing plaque stability through histology (e.g., collagen deposition) and MMP-12 activity in aortic extracts .

Methodological Considerations

  • Data contradiction analysis : When conflicting results arise (e.g., variable inhibition in cell-free vs. cell-based assays), perform kinetic analyses (Kₘ, Vₘₐₓ) to determine if UK 370106's efficacy is influenced by endogenous inhibitors or substrate competition .
  • Assay optimization : For high-throughput screening, couple UK 370106 with fluorogenic substrates (e.g., DQ-gelatin) and normalize activity to total protein concentration to reduce well-to-well variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UK-370106
Reactant of Route 2
UK-370106

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.